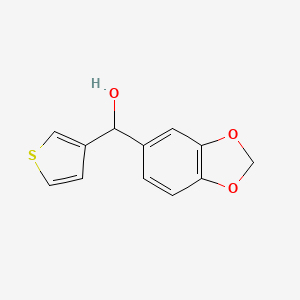

3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol

Description

Properties

IUPAC Name |

1,3-benzodioxol-5-yl(thiophen-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c13-12(9-3-4-16-6-9)8-1-2-10-11(5-8)15-7-14-10/h1-6,12-13H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUSCGIXDVLJRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ketone Synthesis

The ketone precursor is synthesized via Friedel-Crafts acylation, where 3-thiophenecarbonyl chloride reacts with 1,2-methylenedioxybenzene in the presence of AlCl₃:

Conditions :

Reduction to Alcohol

The ketone is reduced using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether:

Optimization Data :

| Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaBH₄ | Methanol | 25°C | 60 |

| LiAlH₄ | Diethyl ether | 0°C | 75 |

LiAlH₄ provides higher yields but requires careful handling due to its pyrophoric nature.

Cross-Coupling Strategies

Transition-metal-catalyzed cross-coupling reactions enable precise construction of the carbon skeleton.

Suzuki-Miyaura Coupling

A boronic acid derivative of benzodioxole reacts with a brominated thienyl methanol precursor:

Conditions :

Challenges

-

Functional Group Tolerance : The hydroxyl group requires protection (e.g., as a silyl ether) to prevent side reactions.

-

Cost : Palladium catalysts increase synthetic expense.

Alternative Synthetic Routes

Nucleophilic Addition to Imines

A thienyl imine reacts with a benzodioxole organozinc reagent, followed by hydrolysis:

Biocatalytic Reduction

Enzymatic reduction of the ketone using alcohol dehydrogenases (ADHs) offers an eco-friendly alternative:

| Enzyme Source | Substrate Concentration | Yield (%) |

|---|---|---|

| Lactobacillus kefir ADH | 10 mM | 80 |

This method avoids harsh reagents but requires specialized enzyme handling.

Comparative Analysis of Methods

The table below summarizes key metrics for each approach:

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Grignard Reaction | 65 | 95 | Moderate | High |

| Ketone Reduction | 75 | 98 | Low | High |

| Suzuki Coupling | 70 | 97 | High | Moderate |

| Biocatalytic | 80 | 99 | High | Low |

Key Findings :

-

The ketone reduction route balances yield and cost-effectiveness.

-

Biocatalytic methods, while efficient, face scalability challenges.

Experimental Optimization and Data

Solvent Effects in Grignard Reactions

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| THF | 4 | 65 |

| Diethyl ether | 6 | 60 |

| Toluene | 8 | 50 |

Chemical Reactions Analysis

Types of Reactions: 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methylenedioxy and thienyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H10O3S

- Molecular Weight : 234.27 g/mol

- CAS Number : Not specified in the sources but can be referenced via PubChem.

The compound features a methylenedioxy group attached to a phenyl ring and a thienyl group, which contributes to its unique chemical reactivity and biological activity.

Anticancer Activity

Research has indicated that derivatives of thienyl compounds exhibit significant anticancer properties. For instance, studies have shown that di(3-thienyl)methanol demonstrates potent cytotoxic effects against brain cancer cell lines (T98G) with an IC50 value ranging from 60 to 200 µg/mL, indicating significant growth inhibition and cell death at higher concentrations .

Table: Anticancer Activity of Thienyl Compounds

| Compound | Cell Line | IC50 (µg/mL) | Observed Effect |

|---|---|---|---|

| Di(3-thienyl)methanol | T98G | 60-200 | Significant growth inhibition and cytotoxicity |

| Di(3-thienyl)methane | T98G | Not specified | Induced cell death and cytogenetic damage |

Neuropharmacology

Recent studies have explored the potential of thienyl compounds as GABA receptor antagonists. For example, modifications to the 3-thienyl structure have shown competitive inhibition of insect GABA receptors, suggesting potential applications in pest control or neuropharmacological research .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Research indicates that related thienyl derivatives can inhibit the growth of Mycobacterium tuberculosis, affecting key enzymes involved in cell wall biosynthesis . This suggests potential applications in developing new antibiotics or treatments for resistant bacterial strains.

Material Science

In material science, 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol can serve as a building block for synthesizing advanced materials. Its unique structural features allow it to be incorporated into polymers or composites that could enhance material properties such as conductivity or mechanical strength.

Case Study 1: Anticancer Screening

A comprehensive screening of various thienyl derivatives against multiple cancer cell lines demonstrated that structural modifications significantly impact anticancer potency and selectivity. This highlights the importance of chemical diversity in drug design.

Case Study 2: GABA Receptor Interaction

Studies focusing on the interaction between thienyl compounds and GABA receptors have provided insights into their potential use as neuropharmacological agents. The competitive antagonism observed suggests that these compounds could lead to the development of new therapeutic agents targeting neurological disorders.

Mechanism of Action

The mechanism of action of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol involves its interaction with specific molecular targets and pathways. The methylenedioxy group can participate in electron-donating or electron-withdrawing interactions, affecting the compound’s reactivity and binding affinity. The thienyl group can engage in π-π interactions with aromatic residues in biological targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperonyl Alcohol (3,4-(Methylenedioxy)benzyl alcohol)

- Structure : A benzodioxole derivative with a hydroxymethyl group at the 5-position.

- Synthesis : Produced via esterification of 3,4-methylenedioxyphenylacetic acid followed by reduction .

- Applications : Widely used as a fragrance precursor and in synthesizing anticonvulsants (e.g., stiripentol) .

- Biological Activity: Limited direct anticancer data, but derivatives inhibit COX enzymes and GABA uptake .

Di(3-thienyl)methanol

- Structure: A bithiophene-linked methanol.

- Synthesis : Prepared via Friedel-Crafts alkylation of thiophene derivatives .

- Biological Activity: Exhibits concentration-dependent cytotoxicity against T98G brain cancer cells (IC₅₀ = 12–18 μM) and induces micronuclei formation, indicating genotoxicity .

3,4-Methylenedioxycinnamic Acid Derivatives

- Structure : Benzodioxole fused with a cinnamic acid moiety.

- Synthesis: Derived from Kava Kava roots or via esterification with thionyl chloride and methanol .

- Biological Activity : Inhibits COX-I (IC₅₀ = 8–15 μM) and exhibits moderate antioxidant properties .

- Key Differences : The carboxylic acid group enhances polarity, limiting blood-brain barrier permeability compared to the alcohol-functionalized target compound .

Comparative Data Table

Research Findings and Mechanistic Insights

- Anticancer Potential: The thiophene moiety in the target compound may enhance DNA intercalation or topoisomerase inhibition, akin to di(3-thienyl)methanol’s genotoxic effects .

- Neuroactivity : Structural analogs like stiripentol suggest possible GABAergic activity via uptake inhibition, though the thienyl group’s role requires validation .

- Enzyme Interactions : The benzodioxole group’s electron-rich nature could facilitate binding to COX or cytochrome P450 enzymes, similar to Kava-derived compounds .

Biological Activity

3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a methylenedioxy group attached to a phenyl ring and a thienyl group, which may enhance its interaction with biological targets. The structural formula can be represented as follows:

The biological activity of this compound is believed to involve several mechanisms:

- Interaction with Receptors : The methylenedioxy group can facilitate binding to various receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

- Cytotoxic Effects : Studies indicate that the compound may induce cytotoxicity in cancer cells by promoting apoptosis and inhibiting cell growth through mechanisms such as oxidative stress and DNA damage .

1. Anticancer Activity

Several studies have evaluated the anticancer properties of compounds related to this compound:

- Cell Lines Tested : The compound has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). For instance, compounds related to this structure demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin .

- Mechanisms of Action : The cytotoxicity observed is often attributed to the induction of apoptosis and inhibition of cell cycle progression. For example, treatment with di(3-thienyl)methanol led to significant growth inhibition in T98G cells .

2. Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

- Bacterial Strains Tested : It has been evaluated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), showing effectiveness comparable to standard antibiotics like ampicillin .

Case Study 1: Anticancer Evaluation

In a study assessing the anticancer activity of various thienyl compounds, this compound exhibited notable cytotoxic effects against T98G brain cancer cells. The study utilized MTT assays to determine cell viability post-treatment, revealing that higher concentrations significantly inhibited cell growth while maintaining lower toxicity towards normal human cells (HEK) .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of thienyl derivatives found that certain compounds related to this compound demonstrated superior antibacterial activity against Bacillus subtilis and Klebsiella pneumoniae. The study utilized disc diffusion methods for screening efficacy compared to standard antibiotics .

Q & A

Q. What in vivo models are optimal for studying long-term metabolic effects?

- Methodology : Use transgenic mice (e.g., CYP2D6 humanized) to mimic human metabolism. Monitor urinary metabolites via NMR or LC-HRMS. Histopathology (liver/kidney) and serum biomarkers (ALT, creatinine) assess organ toxicity. Compare with methylenedioxy amphetamines to identify unique metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.